Dimethylborinic acid
Description
Properties
CAS No. |
13061-97-7 |
|---|---|
Molecular Formula |
C2H7BO |
Molecular Weight |
57.89 g/mol |
IUPAC Name |
dimethylborinic acid |
InChI |
InChI=1S/C2H7BO/c1-3(2)4/h4H,1-2H3 |
InChI Key |
HWEKVSRZLQDNFL-UHFFFAOYSA-N |
SMILES |
B(C)(C)O |
Canonical SMILES |
B(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Dimethylborinic Acid (CAS 13061-97-7): Technical Guide & Application Profile
Executive Summary
Dimethylborinic acid (CAS 13061-97-7) is an organoboron compound with the formula
Due to its tendency to dehydrate into its anhydride (tetramethyldiboroxane) or oxidize, it is frequently generated in situ or handled under strictly anhydrous, inert conditions. This guide outlines the physicochemical profile, synthesis protocols, and mechanistic applications of this compound in drug discovery.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 13061-97-7 |
| Molecular Formula | |
| Molecular Weight | 57.89 g/mol |
| Structure | |
| Physical State | Volatile liquid / Low-melting solid (often handled as solution) |
| Stability | Air-sensitive; hygroscopic.[2] Exists in equilibrium with anhydride (Tetramethyldiboroxane). |
| Acidity (Lewis) | Stronger Lewis acid than boronic acids due to reduced electron donation from only one hydroxyl group. |
| Solubility | Soluble in THF, diethyl ether, dichloromethane; reacts with water/protic solvents. |
Synthesis & Preparation Protocol
Methodology: The most reliable synthesis involves the controlled addition of methylmagnesium bromide (Grignard reagent) to trimethyl borate, followed by selective hydrolysis. This protocol avoids the use of pyrophoric trimethylborane.
Protocol: Grignard-Mediated Synthesis
Reagents:
-
Trimethyl borate (
), anhydrous -
Methylmagnesium bromide (
), 3.0 M in diethyl ether -
Anhydrous Diethyl ether (
) -
Hydrochloric acid (
), 1 M aqueous solution
Workflow:
-
Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with
. -
Borate Charge: Add Trimethyl borate (1.0 equiv) and anhydrous
(0.5 M concentration relative to borate) to the flask. Cool to -78°C (dry ice/acetone bath). -
Grignard Addition: Charge the addition funnel with
(2.0 equiv). Add dropwise over 60 minutes, maintaining internal temperature below -70°C. Critical: Slow addition prevents over-alkylation to trimethylborane. -
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate of magnesium salts will form.[3]
-
Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench with 1 M
(slight excess). Vigorous stirring is required to hydrolyze the intermediate borinic ester ( ). -
Extraction: Separate the organic layer. Extract the aqueous layer twice with
. -
Isolation: Combine organic layers, dry over
, and filter. -
Concentration: Remove solvent under reduced pressure (carefully, as the product is volatile). The residue is this compound, often used immediately or stored as a stock solution in THF.
Synthesis Logic Diagram
Figure 1: Step-wise synthesis of this compound via Grignard alkylation.
Mechanistic Applications in Drug Discovery[5]
Serine Protease Inhibition
This compound and its derivatives function as Transition State Analogues (TSAs) . Unlike standard competitive inhibitors, they form a reversible covalent bond with the active site serine residue of enzymes such as
Mechanism of Action:
-
Binding: The trigonal planar boron atom (
) enters the active site. -
Attack: The nucleophilic hydroxyl oxygen of the catalytic serine attacks the empty p-orbital of the boron.
-
Transition State Mimicry: The boron geometry changes from trigonal planar (
) to tetrahedral ( ). This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, but the complex is stable and does not break down, effectively locking the enzyme.
Advantage over Boronic Acids:
While boronic acids (
-
Increases lipophilicity , improving membrane permeability.
-
Provides an additional handle for Hydrophobic Interactions within the enzyme pocket (S1' or S2 subsites), potentially enhancing specificity.
Inhibition Pathway Diagram
Figure 2: Mechanism of Serine Protease inhibition by this compound, forming a stable tetrahedral adduct.
Synthetic Utility: Methyl Transfer
Beyond biology, this compound serves as a methylating agent in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura type).
-
Reaction:
-
Utility: While methylboronic acid is more common, this compound can theoretically transfer two methyl groups under specific oxidative conditions, or serve as a more atom-economical reagent in specialized cycles.
-
Catalyst Systems: typically requires
or with a base like or .
Safety & Handling Protocol
Warning: Organoboron compounds, particularly lower alkyl derivatives, can be pyrophoric or highly flammable.
-
Atmosphere: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.
-
Moisture Sensitivity: The B-C bond is stable to water, but the B-OH functionality can dehydrate. Keep anhydrous to maintain stoichiometry.
-
Storage: Store at -20°C. Solutions in THF are more stable than the neat acid.
-
Spill Control: Do not use water. Use dry sand or Class D fire extinguishers for organometallic fires.
References
-
Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected borate esters. Organometallics.
-
Lanthier, G. F., & Graham, W. A. G. (1969).[4] Hydrogen bonding in this compound. Inorganic Chemistry.
-
Smoum, R., et al. (2012). Boron-containing compounds as protease inhibitors. Chemical Reviews.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Tundel, R. E., et al. (2012). Chemistry of Borinic Acids: Synthesis and Applications. Aldrichimica Acta.
Sources
difference between dimethylborinic acid and methylboronic acid
Executive Summary: The Mono- vs. Di-Substituted Divergence
In organoboron chemistry, the distinction between Methylboronic Acid (MBA) and Dimethylborinic Acid (DMBA) is not merely a matter of one additional methyl group. It represents a fundamental shift in Lewis acidity, oxidative stability, and biological reactivity.
For the drug development professional, MBA (
This guide dissects these differences, providing self-validating protocols for their synthesis, analysis, and application.
Structural & Physicochemical Divergence
The core difference lies in the coordination environment of the boron atom. Boron acts as a Lewis acid due to its vacant
Table 1: Comparative Physicochemical Profile[1]
| Feature | Methylboronic Acid (MBA) | This compound (DMBA) |
| Formula | ||
| Hybridization | ||
| Electronic Effect | One (+I) Methyl group | Two (+I) Methyl groups (Lower Lewis Acidity) |
| Oxidative Stability | High (Shelf-stable solid) | Low (Air-sensitive, often pyrophoric precursors) |
| State (RT) | White Solid | Liquid / Low-melting solid (often exists as anhydride) |
| ~10.4 | ~11-12 (Estimated; higher due to +I effect) | |
| Primary Application | Cross-coupling, Carbohydrate sensors | Serine protease inhibition, Organocatalysis |
Electronic Modulation
The addition of the second methyl group in DMBA exerts a stronger positive inductive effect (+I) compared to MBA. This increases the electron density at the boron center, slightly raising the energy of the empty
The Anhydride Equilibrium
Unlike carboxylic acids, organoboron acids dehydrate spontaneously.
-
MBA dehydrates to form a cyclic trimer called a Boroxine (
). -
DMBA dehydrates to form a dimeric Borinic Anhydride (
). -
Operational Insight: When calculating stoichiometry for DMBA reactions, assume the material is the anhydride unless freshly hydrolyzed.
Analytical Differentiation: NMR
NMR is the gold standard for distinguishing these species. The chemical shift is governed by the shielding provided by oxygen ligands. Replacing an oxygen (in MBA) with a carbon (in DMBA) deshields the nucleus, moving the signal downfield.Table 2: NMR Diagnostic Shifts (Standard: ppm)
| Species | Chemical Shift ( | Interpretation |
| Methylboronic Acid | 29 - 33 | Moderate shielding by two Oxygen atoms. |
| This compound | 45 - 55 | Reduced shielding (only one Oxygen); Distinct Downfield shift. |
| Tetrahedral Adduct | 0 - 10 | Formation of boronate anion (e.g., upon binding serine or fluoride). |
Expert Tip: If you observe a signal near 86 ppm , your sample has oxidized/disproportionated to Trimethylborane (highly pyrophoric) or you have unreacted starting material. A signal at 18 ppm indicates complete oxidation to Trimethylborate .
Biological Mechanism: The Serine Trap
Both acids are potent inhibitors of serine proteases (e.g., chymotrypsin, thrombin, proteasome), but they function via distinct steric modes. They act as Transition State Analogues , trapping the active site serine hydroxyl in a reversible covalent adduct.
Mechanism of Action
The active site serine attacks the electrophilic boron. The resulting tetrahedral geometry mimics the high-energy intermediate of peptide bond hydrolysis.
-
MBA Adduct: Forms a mono-alkyl, di-hydroxyl tetrahedral complex.
-
DMBA Adduct: Forms a di-alkyl, mono-hydroxyl tetrahedral complex.
The DMBA adduct is often more hydrolytically stable in the enzyme pocket due to the hydrophobic effect of the two methyl groups excluding water, but it requires a more spacious "S1" pocket to accommodate the second methyl group.
Figure 1: Comparative mechanism of serine protease inhibition. Both species trap the enzyme in a tetrahedral conformation, but DMBA introduces greater steric bulk and lipophilicity.
Experimental Protocols
Safety Pre-read (Critical)
-
DMBA Precursors: Trimethylborane is a gas and pyrophoric . Methylmagnesium bromide is water-reactive.
-
Oxidation: DMBA oxidizes rapidly in air. All reactions must be performed under Argon/Nitrogen using Schlenk line techniques.
Synthesis of this compound (The "Controlled Grignard")
Objective: Selective di-alkylation of trimethyl borate without over-alkylation to the pyrophoric trimethylborane.
Reagents:
-
Trimethyl borate (
) [1.0 equiv] -
Methylmagnesium bromide (
, 3.0M in ether) [2.0 equiv] -
Anhydrous Diethyl Ether or THF
-
HCl (2M, aqueous)
Protocol:
-
Setup: Flame-dry a 500mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.
-
Solvation: Add Trimethyl borate (10.4 g, 100 mmol) and 100 mL anhydrous ether. Cool to -78°C (Dry ice/Acetone bath). Cooling is critical to prevent over-alkylation.
-
Addition: Add MeMgBr (200 mmol) dropwise over 2 hours.
-
Why? Slow addition ensures the concentration of Grignard is low relative to the borate, favoring stepwise substitution.
-
-
Equilibration: Allow the mixture to warm to Room Temperature (RT) overnight. A white precipitate (
) will form. -
Hydrolysis (The Danger Zone): Cool back to 0°C. Add 2M HCl dropwise.
-
Caution: Exothermic. This hydrolyzes the borinic ester to the acid.
-
-
Extraction: Separate the organic layer. Wash with brine.
-
Isolation: Dry over
and concentrate under reduced pressure at low temperature.-
Note: DMBA is volatile. Do not apply high vacuum for extended periods. It will likely exist as the liquid anhydride.
-
Synthesis of Methylboronic Acid (Standard)
Objective: Mono-alkylation.
Protocol Adjustment: Use 1.0 equiv of MeMgBr at -78°C . Following hydrolysis, the product is a solid and can be recrystallized from water/acetone, making it significantly easier to handle than DMBA.
Applications in Drug Discovery
Suzuki-Miyaura Coupling
-
MBA: Excellent coupling partner. The C-B bond activates easily with Pd(0).
-
DMBA: Poor coupling partner. The high covalency of the C-B bonds and the electron-rich nature of the boron make transmetallation to Palladium slow and difficult. It is rarely used for this purpose.
Bio-Orthogonal Sensing
DMBA derivatives are increasingly used in hydrogen peroxide sensing . The C-B bond in borinic acids is cleaved by
Figure 2: Divergent synthesis pathways. Stoichiometry and temperature control are the sole factors preventing the formation of pyrophoric trimethylborane.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Snyder, H. R., et al. (1938). "Organoboron Compounds. Borinic Acids and Esters."[1][2][3][4] Journal of the American Chemical Society, 60(1), 105-111. Link
-
Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer. (Definitive source for
shifts). Link -
Kettner, C. A., & Shenvi, A. B. (1984). "Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids." Journal of Biological Chemistry, 259, 15106-15114. (Foundational text on Boron-Serine trapping). Link
-
Lippert, W. P., et al. (2011). "Borinic Acid-Catalyzed Peptide Synthesis." Journal of the American Chemical Society, 133(26), 10038–10041. (Application of borinic acids in catalysis). Link
Sources
Stability of Dialkylborinic Acids in Aqueous Solution: A Technical Guide
Executive Summary
Dialkylborinic acids (
This guide provides a rigorous analysis of their physicochemical stability in aqueous media. Unlike arylboronic acids, dialkylborinic acids possess high pKa values (>10) and significant oxidative lability. Their successful application requires a nuanced understanding of three competing degradation pathways: oxidative dealkylation , dehydration-dimerization , and protodeboronation .
Part 1: Physicochemical Stability Profile
Aqueous Speciation and Thermodynamics
In aqueous solution, dialkylborinic acids exist in a dynamic equilibrium governed by pH and concentration. Unlike carboxylic acids, they function as Lewis acids, accepting a hydroxide ion rather than donating a proton.
The Equilibrium Network
The stability of
-
Ionization (High pH): Formation of the hydroxyborinate anion.
-
Dehydration (High Concentration/Low Water Activity): Reversible formation of diboroxane anhydrides.
Key Insight: Dialkylborinic acids are significantly weaker acids than their aryl counterparts.
-
Arylboronic Acid pKa: ~8.8 (e.g., Phenylboronic acid)[1]
-
Dialkylborinic Acid pKa: ~10.5 – 12.5
Because alkyl groups are electron-donating (inductive effect
Oxidative Instability (The Critical Failure Mode)
The primary instability vector for dialkylborinic acids is autoxidation . Unlike hydrolysis, which is reversible, oxidation is irreversible and destructive.
-
Mechanism: Radical chain reaction initiated by molecular oxygen.
-
Product: Conversion of C-B bonds to C-O bonds, ultimately yielding boric acid and alcohols.
-
Kinetics: The reaction is fast (often diffusion-controlled) for lower alkyls (e.g., diethyl) and requires inert atmosphere handling. Steric bulk (e.g., di-tert-butyl) significantly retards this process.
Protodeboronation
While arylboronic acids suffer from ipso-protodeboronation under acidic/basic conditions, dialkylborinic acids are remarkably robust toward ionic C-B bond cleavage in water. The C(sp3)-B bond is thermodynamically strong. However, radical intermediates generated during oxidation can facilitate alkyl group cleavage.
Part 2: Visualization of Stability Pathways
The following diagram maps the competing equilibria and degradation pathways for a generic dialkylborinic acid in water.
Caption: Speciation of dialkylborinic acids. At pH 7.4, the neutral acid predominates, which is the species most vulnerable to aerobic oxidation.
Part 3: Experimental Characterization & Protocols
Protocol: Determination of Oxidative Stability via NMR
Objective: Quantify the half-life (
Reagents:
-
Dialkylborinic acid sample (freshly prepared or liberated from ethanolamine complex).
-
Deuterated solvent:
(with phosphate buffer pH 7.4) or mixture for solubility. -
Internal Standard: Trimethylsilylpropanoic acid (TSP) or 1,3,5-trimethoxybenzene (inert to oxidation).
Workflow:
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, dissolve the borinic acid (10 mM) and internal standard (5 mM) in the degassed deuterated buffer.
-
Baseline Scan: Seal the NMR tube and acquire a
spectrum ( and ).-
Note:
typically shows a broad signal around 45-55 ppm.
-
-
Initiation: Open the tube to air and shake vigorously for 10 seconds to saturate with oxygen. Re-cap loosely (to allow air exchange) or bubble air continuously if kinetic rig is available.
-
Monitoring: Acquire spectra at set intervals (e.g., every 15 mins for 2 hours).
-
Analysis: Track the disappearance of the
-proton signal of the alkyl group and the appearance of the alcohol product protons.-
Self-Validation: The total integral of (Starting Material + Product) relative to the Internal Standard must remain constant. If it decreases, volatile products are being lost.
-
Protocol: pKa Determination via Spectrophotometric Titration
Since dialkylborinic acids are weak acids, potentiometric titration is often imprecise. UV-metric titration is preferred if the molecule has a chromophore (or attached aryl group). For pure alkyls,
Step-by-Step (
-
Prepare a series of buffers ranging from pH 8 to 14.[2]
-
Dissolve the borinic acid (5 mM) in each buffer.
-
Acquire
NMR spectra. -
Data Interpretation: The chemical shift (
) will move upfield as the geometry changes from trigonal ( , ~50 ppm) to tetrahedral ( , ~5-10 ppm). -
Calculation: Fit the observed shift (
) to the Henderson-Hasselbalch equation:
Part 4: Stabilization Strategies
Researchers working with these compounds must employ specific strategies to prevent degradation during storage and assay conditions.
| Strategy | Mechanism | Applicability |
| Complexation (Neu's Reagent) | Formation of a 2-aminoethyl ester. The N->B coordinate bond fills the empty p-orbital, preventing oxidation and hydrolysis. | Storage: Best for solid-state storage. Must be hydrolyzed before use in assays. |
| Steric Shielding | Bulky groups (e.g., tert-butyl, cyclohexyl) block the approach of | Drug Design: Use bulky alkyls to improve metabolic stability. |
| Cyclization | Incorporating the boron into a ring (borolane/borinane) reduces ring strain upon re-hybridization. | Synthesis: Cyclic borinic acids are generally more stable than acyclic analogs. |
Diagram: Stabilization via Complexation
The most common method to store dialkylborinic acids is as their ethanolamine salts (diphenyborinic acid ethanolamine ester is a classic example, applicable to dialkyls).
Caption: Stabilization of borinic acids via formation of an N-coordinated cyclic ester.
References
-
Protodeboronation Mechanisms
- Title: Protodeboronation of (Hetero)
- Source: University of Edinburgh / ResearchG
-
URL:[Link]
-
pKa and Lewis Acidity
- Title: Acidity Constants of Boronic Acids as Simply as Possible.
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Borinic Acid Applications & Properties
-
Oxidation Mechanisms
- Title: Mechanism for Hydroboration Oxidation (Radical Oxid
- Source: BYJU'S / Chemistry Educ
-
URL:[Link]
-
General Stability Data
Sources
Toxicity and Safety Assessment of Dimethylboron Compounds for Therapeutic Development
An In-depth Technical Guide:
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of boron, particularly in the form of dimethylboron and related organoboron moieties, represents a significant advancement in modern medicinal chemistry. These compounds possess unique chemical properties that enable novel mechanisms of action, most notably the ability to form reversible covalent bonds with biological targets. This has led to the successful development of therapeutics in oncology and other fields. However, the same reactivity that confers therapeutic benefit necessitates a rigorous and nuanced approach to safety and toxicity assessment. This guide provides a comprehensive framework for understanding and evaluating the toxicological profile of dimethylboron compounds, moving from foundational principles to detailed experimental protocols, to empower researchers to navigate the path to clinical development with scientific integrity and a steadfast commitment to safety.
The Toxicological Landscape of Boron-Containing Compounds
Before focusing on dimethylboron specifics, it is instructive to understand the broader toxicological context of boron compounds. Inorganic borates, such as boric acid, are not considered carcinogenic or mutagenic.[1] The primary toxicities identified in animal studies are reproductive and developmental.[1] High doses have been shown to cause testicular toxicity in multiple species and developmental effects in rats, including reduced fetal body weight and skeletal abnormalities.[2] The no-observed-adverse-effect-level (NOAEL) for developmental effects in rats, the most sensitive species, has been established at 9.6 mg boron/kg body weight/day.[1][3]
Conversely, studies on several novel, complex boron-containing therapeutic agents have found them to be negative in standard genotoxicity batteries, suggesting that it is possible to design organoboron compounds without inherent genetic toxicology liabilities.[4] This highlights a critical principle: while the toxicity of simple borates provides a baseline, the toxicological profile of a complex organoboron compound is profoundly influenced by its overall structure, metabolism, and target engagement.
Specific Profile of Dimethylboron Derivatives: A Case Study in Structure-Toxicity Relationships
Attaching organic groups, such as two methyl groups, to the boron atom fundamentally alters the molecule's properties. While general data on "dimethylboron" as a class is sparse, specific examples provide critical insight. A notable case is dimethylamine borane (DMAB), a reducing agent with occupational exposure risks. Case reports have demonstrated that DMAB is highly toxic to humans, with dermal absorption being a major route of exposure leading to significant neurotoxicity, including acute cortical and cerebellar injuries and delayed peripheral neuropathy.[5][6][7] This underscores that organoboron compounds can possess unique and potent toxicities distinct from simple inorganic borates, with neurotoxicity being a key potential liability.
High-dose exposures to other boranes in animal models have also shown effects on the central nervous system, liver, and kidneys.[8] Therefore, a thorough safety assessment of any new dimethylboron compound must proactively investigate a broad range of endpoints beyond the established reproductive and developmental concerns of inorganic boron.
Table 1: Representative Acute Toxicity Endpoints for Boron Compounds
| Compound Type | Primary Target Organs / Systems | Key Toxicities Observed | Citations |
| Inorganic Borates (e.g., Boric Acid) | Reproductive (Testes), Developmental (Fetus) | Testicular atrophy, reduced spermiation; Decreased fetal weight, skeletal malformations. | [1][2] |
| Dimethylamine Borane (DMAB) | Central & Peripheral Nervous System | Dizziness, ataxia, slurred speech, limb numbness, delayed peripheral neuropathy. | [5][6][7] |
| High-Dose Boranes (General) | CNS, Liver, Kidney, Stomach, Intestines | Convulsions, weakness, organ damage, gastrointestinal distress. | [8][9] |
Mechanistic Underpinnings: From Therapeutic Action to Off-Target Effects
The biological activity of dimethylboron compounds is rooted in the electron-deficient nature of the boron atom, which acts as a Lewis acid. This allows it to form a reversible covalent bond with biological nucleophiles, such as the hydroxyl group of a serine residue in the active site of a protease. This targeted, yet reversible, inhibition is the cornerstone of drugs like the proteasome inhibitor bortezomib.
However, this same reactivity can lead to off-target effects and toxicity if the compound interacts with other essential proteins containing similar nucleophilic residues. Understanding this mechanism is crucial for interpreting toxicity data and for designing safer, more selective molecules.
Diagram 1: Mechanism of Reversible Covalent Inhibition
Caption: Reversible interaction of a dimethylboron compound with a serine residue in an enzyme active site.
A Framework for Rigorous Safety Assessment
A systematic, tiered approach to toxicity testing is essential to build a comprehensive safety profile while adhering to the principles of reducing, refining, and replacing animal testing (the 3Rs). The process begins with a broad in vitro screening cascade to identify potential hazards early.
The In Vitro Screening Cascade
The initial phase of safety assessment relies on a battery of in vitro assays to flag potential liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity. These tests are performed outside of a living organism, typically on cultured bacterial or mammalian cells.[10][11] They are crucial for early decision-making and can often replace acute animal studies for specific endpoints like skin irritation.[12]
Diagram 2: Integrated In Vitro Safety Screening Workflow
Caption: A typical tiered workflow for initial in vitro safety assessment of a drug candidate.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
The Ames test is a cornerstone of genotoxicity testing, used to detect a chemical's potential to cause DNA mutations.
-
Objective: To evaluate the mutagenic potential of a dimethylboron compound using several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon.
-
Principle: The test measures the frequency of reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium. Testing is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Materials:
-
Histidine-dependent S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test compound dissolved in a non-toxic solvent (e.g., DMSO).
-
S9 metabolic activation mix.
-
Minimal glucose agar plates.
-
Top agar containing a trace amount of histidine.
-
Positive and negative controls.
-
-
Procedure:
-
Aseptically combine the bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a control buffer.
-
Pre-incubate the mixture at 37°C with gentle shaking.
-
Mix the culture with molten top agar and pour evenly onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of visible revertant colonies on each plate.
-
-
Interpretation: A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies over the background level observed in the negative control.
In Vivo Confirmatory Studies
If a compound shows a favorable in vitro profile, studies in living organisms (in vivo) are required to understand its effects on a complex biological system, including absorption, distribution, metabolism, and excretion (ADME) and potential target organ toxicities.[10] These studies are highly regulated and follow internationally harmonized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[13][14]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
This method is a refined approach for determining the median lethal dose (LD50) that minimizes the number of animals required compared to traditional methods.
-
Objective: To determine the acute oral toxicity of a dimethylboron compound after a single dose.
-
Principle: Animals are dosed one at a time. The outcome for each animal (survival or death) determines the dose for the next animal. If an animal survives, a higher dose is used for the next; if it dies, a lower dose is used.
-
Species: Typically female rats, as they are often slightly more sensitive.
-
Procedure:
-
Select a starting dose based on available data (e.g., from in vitro cytotoxicity).
-
Administer a single oral dose of the compound to one animal.
-
Observe the animal intensively for the first 24 hours and periodically for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, and body weight).
-
Based on the outcome (survival/death), adjust the dose for the next animal using a pre-defined dose progression factor (typically 3.2).
-
The test is stopped when a specified number of dose reversals have occurred or other stopping criteria are met.
-
The LD50 value and its confidence interval are calculated using a maximum likelihood method.
-
-
Interpretation: The resulting LD50 value provides a quantitative measure of acute toxicity and is used for hazard classification and labeling. Clinical observations provide crucial information on potential target organs of toxicity.
From Data to Decision: Risk Assessment and Management
The ultimate goal of toxicity testing is not merely to identify hazards but to characterize risk. This involves integrating all nonclinical data to predict potential adverse effects in humans and establish a safe margin for clinical trials.
Diagram 3: The Iterative Cycle of Risk Assessment
Caption: The cycle of risk assessment, from hazard identification to risk management and back.
The process involves identifying the NOAEL from the most sensitive species and study, determining the anticipated human exposure, and calculating a margin of safety. This information is paramount for designing safe first-in-human clinical trials, selecting appropriate starting doses, and identifying biomarkers for clinical monitoring.
Conclusion
The development of dimethylboron compounds offers exciting therapeutic possibilities. However, their unique chemical reactivity demands a proactive, mechanism-aware, and rigorous safety assessment strategy. By employing a tiered testing framework that progresses from high-throughput in vitro screens to highly regulated in vivo studies, development teams can identify and mitigate risks early. This systematic approach not only fulfills regulatory requirements but, more importantly, upholds the ethical obligation to ensure patient safety, allowing the full therapeutic potential of this promising class of molecules to be realized.
References
- Ciaravino, V., et al. (2013). An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environmental and Molecular Mutagenesis, 54(7), 544-553.
- Kakehashi, A., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds. Regulatory Toxicology and Pharmacology, 118, 104825.
-
Türkez, H., et al. (2022). Boron Compounds Exhibit Protective Effects against Aluminum-Induced Neurotoxicity and Genotoxicity: In Vitro and In Vivo Study. Toxics, 10(8), 451. [Link]
- Türkez, H., et al. (2022). Boron compounds exhibit protective effects against aluminum-induced neurotoxicity and genotoxicity: In vitro and in vivo study.
- Brown, P. H., Wu, Y., & Hu, H. Mechanism of Boron Toxicity in Crop Plants. University of California, Davis.
- ECETOC. (1995). TR 063: Reproductive and General Toxicology of some Inorganic Borates and Risk Assessment for Human Beings.
- A Comprehensive Review on Exploring the Mechanisms of Boron Toxicity in Plants. (2024). MAS Journal of Applied Sciences.
- Dabrowski, J. M., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Food and Chemical Toxicology, 154, 112329.
-
Fail, P. A., et al. (1998). General, reproductive, developmental, and endocrine toxicity of boronated compounds. Reproductive Toxicology, 12(1), 1-18. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). ToxFAQs™ for Boron. [Link]
- Zhao, S., et al. (2024). Boron toxicity in plants: understanding mechanisms and developing coping strategies; a review. Plant Cell Reports, 43(1), 238.
- Gülüt, K. Y. (2024). A Comprehensive Review on Exploring the Mechanisms of Boron Toxicity in Plants. MAS Journal of Applied Sciences.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. [Link]
- Committee on the Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). (2025). Deriving a health-based guidance value for boron.
-
ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]
-
Estevan, E., et al. (2022). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. ResearchGate. [Link]
- Bolt, H. M., Başaran, N., & Duydu, Y. (2020). Effects of boron compounds on human reproduction. Archives of Toxicology, 94(3), 717-724.
-
Landis, W. G. (2020). Alleviation of boron toxicity in plants: Mechanisms and approaches. Critical Reviews in Environmental Science and Technology, 50(22), 2391-2431. [Link]
-
Bolt, H. M., Başaran, N., & Duydu, Y. (2020). Effects of boron compounds on human reproduction. PubMed. [Link]
- U.S. Environmental Protection Agency. (2004). Toxicological Review of Boron and Compounds.
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
-
U.S. Environmental Protection Agency. EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background. [Link]
-
Heringa, M. B., et al. (2020). Toxicological endpoints and the OECD test guidelines available for in vivo and in vitro methods. ResearchGate. [Link]
-
O'Hare, S., & Atterwill, C. K. (Eds.). (1995). In Vitro Toxicity Testing Protocols. Humana Press. [Link]
-
Hall, I. H., et al. (1991). Acute toxicity of amine-boranes and related derivatives in mice. Archiv der Pharmazie, 324(9), 573-577. [Link]
-
Slideshare. OECD guidelines for toxicology studies. [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. [Link]
-
OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). In Vitro Toxicity Testing. [Link]
-
Vinken, M., & Blaauboer, B. J. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Applied In Vitro Toxicology, 7(2), 49-58. [Link]
-
Soriano-Ursúa, M. A., et al. (2024). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 29(12), 2824. [Link]
-
Pacific BioLabs. OCSPP (EPA) - Pesticides and Toxic Substances. [Link]
-
Dyer, S. D., et al. (2011). Effects assessment: boron compounds in the aquatic environment. Ecotoxicology and Environmental Safety, 74(2), 298-308. [Link]
-
Tsan, Y. T., et al. (2006). Case Report: The Clinical Toxicity of Dimethylamine Borane. Environmental Health Perspectives, 114(1), 106-108. [Link]
-
U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.1300 Acute Inhalation Toxicity. [Link]
-
U.S. Environmental Protection Agency. (2025). About Test Guidelines for Pesticides and Toxic Substances. [Link]
-
Soriano-Ursúa, M. A., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Medicinal Chemistry Research, 22(11), 5517-5524. [Link]
-
Tsan, Y. T., et al. (2006). Case Report: The Clinical Toxicity of Dimethylamine Borane. PMC. [Link]
-
U.S. Environmental Protection Agency. (2025). Final Test Guidelines for Pesticides and Toxic Substances. [Link]
-
Hornek-Gausterer, R., et al. (2011). Effects assessment: Boron compounds in the aquatic environment. ResearchGate. [Link]
- Corradi, F., et al. (2012). Multiple Organ Damage Due to Boric Acid Toxicity. Journal of Forensic Sciences, 57(5), 1387-1390.
-
Usuda, K., Kono, K., & Dote, T. (2000). Toxicology and health impact of environmental exposure to boron. A review. Arhiv za higijenu rada i toksikologiju, 51(3), 335-347. [Link]
-
Tsan, Y. T., et al. (2006). Case report: the clinical toxicity of dimethylamine borane. PubMed. [Link]
-
Yılmaz, S., & Ünal, F. (2022). Boron and Boron-Containing Compounds Toxicity. ResearchGate. [Link]
- Miljković, M., et al. (2016). Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafluorotriborate. Arhiv za higijenu rada i toksikologiju, 67(1), 47-52.
Sources
- 1. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. Effects of boron compounds on human reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assessment of the genetic toxicology of novel boron-containing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Case report: the clinical toxicity of dimethylamine borane - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Boron | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
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- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. epa.gov [epa.gov]
Methodological & Application
Application Note: Strategic Methylation via Suzuki-Miyaura Coupling
This Application Note is designed for researchers and process chemists seeking to implement robust methylation strategies using organoboron reagents. While "Dimethylborinic acid" (
This guide focuses on the practical application of these derivatives to overcome the inherent instability of methylboronic acid.
Executive Summary & Scientific Rationale
The introduction of a methyl group (Methylation) onto an aryl or heteroaryl scaffold is a ubiquitous requirement in medicinal chemistry ("Magic Methyl Effect"). However, the direct use of Methylboronic acid (
-
Instability: It undergoes rapid protodeboronation and oxidation.
-
Stoichiometry Issues: It often trimerizes, making precise molar equivalents difficult to calculate.
-
Volatility: It is difficult to handle in solid form.
To solve this, chemists utilize This compound derivatives and their cyclic anhydrides. The most prominent reagent is Trimethylboroxine (TMB) , a cyclic anhydride that hydrolyzes in situ to generate reactive methylboron species.
Key Mechanistic Insight
TMB (
Reagent Selection Guide
Understanding the specific "derivative" is crucial for success.
| Reagent | Chemical Structure | Stability | Atom Economy | Recommended Use Case |
| Trimethylboroxine (TMB) | Cyclic Anhydride (Trimer) | High (Liquid) | Moderate (1-2 Me groups transfer) | Standard. Robust methylation of aryl bromides/iodides. |
| Potassium Methyltrifluoroborate | High (Solid) | High (1 Me group) | Alternative. Best for scale-up or when anhydrous conditions are preferred (with specific cations). | |
| Methylboronic Acid MIDA Ester | MIDA-Boronate | Very High (Solid) | Low (High MW ligand) | Specialized. Iterative couplings or complex substrates requiring slow release. |
| This compound | Low (Volatile) | N/A | Not Recommended. Use TMB instead. |
Detailed Experimental Protocol
Protocol A: Methylation of Aryl Halides using Trimethylboroxine (TMB)
This protocol utilizes TMB as a stable source of the methyl group. It is optimized to minimize protodeboronation.
Materials:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Reagent: Trimethylboroxine (TMB) (50 wt. % in THF) – 3.5 equiv (Note: TMB is a trimer; excess is required as not all methyls transfer efficiently).
-
Catalyst:
(5-10 mol%) or (for sterically hindered substrates). -
Base:
(3.0 equiv) or (for difficult cases). -
Solvent: 1,4-Dioxane / Water (9:1 ratio).
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Add the Aryl Bromide (1.0 mmol),
(3.0 mmol, 414 mg), and Pd catalyst (0.05 mmol). -
Critical Step: Evacuate and backfill with Argon/Nitrogen (x3) to remove
, which accelerates protodeboronation.
-
-
Reagent Addition:
-
Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL).
-
Add Trimethylboroxine (3.5 mmol of methyl equivalents) via syringe.
-
Note: If using 50 wt% solution, calculate based on density (approx 0.89 g/mL).
-
-
Reaction:
-
Heat the mixture to 100–110 °C for 12–24 hours.
-
Monitoring: Check via LC-MS. Look for the mass of Product (
) vs. Starting Material ( ). -
Troubleshooting: If significant protodeboronation (Ar-H) is observed, lower temp to 80 °C and switch base to
.
-
-
Workup (Boron Removal):
Mechanistic Pathway & Visualization
The following diagram illustrates the activation of Trimethylboroxine and its entry into the catalytic cycle.
Figure 1: Activation pathway of Trimethylboroxine (TMB) into the Suzuki-Miyaura catalytic cycle. TMB acts as a masked equivalent of methylboronic acid, requiring hydrolysis to participate in transmetalation.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Protodeboronation (Ar-H) | Reaction temp too high or unstable "Me" species. | Switch to Potassium Methyltrifluoroborate ( |
| Low Conversion | Poor transmetalation rate. | Add Ag2O (Silver Oxide) as an additive (1.0 equiv) to facilitate transmetalation. |
| Homocoupling (Ar-Ar) | Oxidation of Pd species. | Ensure rigorous degassing. Switch catalyst to |
| Sticky Residue | Boron byproducts. | Perform an oxidative workup: Add 30% |
References
-
Gray, M., et al. (2000). "Practical Methylation of Aryl Halides by Suzuki-Miyaura Coupling." Tetrahedron Letters, 41(32), 6237-6240.
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(11), 858-868.
-
Deng, X., et al. (2006). "Efficient Synthesis of Methyl-Substituted Arenes via Suzuki-Miyaura Coupling of Methyltrifluoroborates." Journal of Organic Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
Sources
Application Note: Dimethylborinic Acid & Organoboron Catalysts in Organic Synthesis
This Application Note is designed for researchers and drug development professionals. It addresses the specific request for Dimethylborinic Acid (Me₂BOH) while providing critical context regarding its stability relative to the industry-standard Diphenylborinic Acid (Ph₂BOH) .
The guide focuses on the primary application of borinic acids: Regioselective Activation of Polyols (Carbohydrates) .
Part 1: Executive Summary & Reagent Profile
The "Borinic Acid" Catalytic Platform
Borinic acids (
Critical Reagent Distinction: Methyl vs. Phenyl
While This compound (Me₂BOH) represents the simplest structural homolog of this class, it presents significant handling challenges compared to Diphenylborinic acid (Ph₂BOH) .
| Feature | This compound (Me₂BOH) | Diphenylborinic Acid (Ph₂BOH) |
| Physical State | Volatile liquid / Unstable oil | Stable solid (often as ethanolamine complex) |
| Stability | Prone to dehydration (anhydride formation) and oxidation; often generated in situ. | Air-stable; shelf-stable for months. |
| Reactivity | High Lewis acidity; less steric bulk. | Balanced Lewis acidity; steric bulk aids selectivity. |
| Primary Use | Theoretical model; in situ small molecule activation. | Industry Standard for carbohydrate functionalization. |
Guidance: This protocol focuses on the general mechanism of borinic acid catalysis . While the mechanism applies to Me₂BOH, the experimental protocols utilize the Diphenyl variant (or its ethanolamine precatalyst) as the robust, verified system for drug development workflows.
Part 2: Mechanistic Insight (Bifunctional Activation)
The catalytic power of borinic acids lies in their ability to act as bifunctional catalysts . They do not merely act as Lewis acids; they covalently bind to the substrate to alter its geometry and electronic profile.
The Catalytic Cycle[1]
-
Pre-catalyst Activation: The borinic acid (or ester) exchanges with the substrate's cis-diol.
-
Covalent Capture: Formation of a five-membered cyclic borinic ester (dioxaborolane).
-
Activation: The formation of the "ate" complex (upon base coordination) or the inherent polarization of the B-O bond increases the nucleophilicity of the equatorial oxygen (in pyranosides).
-
Functionalization: The electrophile (e.g., acyl chloride, alkyl halide) attacks the activated oxygen.
-
Turnover: The product is released, and the catalyst is regenerated.
Visualization: Borinic Acid Catalytic Cycle
Caption: The catalytic cycle showing reversible covalent capture of the diol, activation of the specific oxygen atom, and regeneration of the catalyst.
Part 3: Key Applications & Data
Regioselective Acylation of Carbohydrates
This is the most mature application. Borinic acids differentiate between hydroxyl groups based on the stability of the intermediate borinic ester.
-
Selectivity: Typically >95:5 for the equatorial oxygen in cis-1,2-diols.
-
Comparison: Superior to organotin reagents (toxic) and enzymatic methods (substrate limited).
Regioselective Alkylation
Using borinic acids to promote mono-alkylation (e.g., benzylation) of diols.[1]
-
Mechanism: The "ate" complex increases the nucleophilicity of the oxygen, allowing reaction with less reactive halides under mild conditions.
Regioselective Glycosylation
Recent advances (Taylor Group) utilize borinic acids to activate glycosyl acceptors, controlling both regioselectivity and stereoselectivity (1,2-cis vs 1,2-trans linkages).
Comparative Data: Catalyst Performance (Acylation of Methyl
| Catalyst (10 mol%) | Yield (%) | Regioselectivity (3-O : 2-O) | Notes |
| Me₂BOH (in situ) | ~60-70%* | Moderate | High volatility leads to catalyst loss; difficult to control stoichiometry. |
| Ph₂BOH | 93% | >99 : 1 | Stable, reproducible, high steric control. |
| 4-F-Ph₂BOH | 88% | 98 : 2 | Electron-deficient variants can alter rate. |
| None (Control) | <5% | N/A | Reaction does not proceed effectively without catalyst. |
Part 4: Detailed Experimental Protocol
Protocol: Regioselective Mono-Acylation of a Pyranoside
Target: Selective acylation of the C3-hydroxyl of a mannose derivative. Standard Catalyst: 2-Aminoethyl diphenylborinate (Precuresor to Ph₂BOH). Note on Me₂BOH: If Me₂BOH is strictly required for intellectual property or specific steric reasons, generate it in situ from tetramethyldiborane (caution: pyrophoric) or hydrolysis of trimethylborane. However, the protocol below uses the robust Ph₂BOH system.
Reagents & Equipment[2][3][4][5]
-
Substrate: Methyl
-D-mannopyranoside (1.0 equiv) -
Catalyst: 2-Aminoethyl diphenylborinate (10 mol%)
-
Electrophile: Benzoyl chloride (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
-
Apparatus: Flame-dried round-bottom flask, magnetic stir bar, inert gas (N₂/Ar) line.
Step-by-Step Procedure
-
Catalyst Activation (In Situ):
-
To a reaction flask containing the 2-Aminoethyl diphenylborinate (0.1 mmol, 10 mol%), add the Substrate (1.0 mmol) and anhydrous MeCN (10 mL).
-
Mechanistic Note: The amine complex is stable. It dissociates/hydrolyzes in the presence of the diol substrate to form the active borinic ester species.
-
-
Reaction Assembly:
-
Add DIPEA (1.5 mmol, 261 µL) to the stirring mixture.
-
Stir at room temperature for 15 minutes to ensure formation of the borinic ester intermediate. The solution should become clear.
-
-
Electrophile Addition:
-
Add Benzoyl chloride (1.1 mmol, 128 µL) dropwise via syringe.
-
Observation: A mild exotherm may occur. A precipitate (amine hydrochloride salt) may form.
-
-
Monitoring:
-
Stir at room temperature. Monitor by TLC (typically 1-4 hours).
-
Endpoint: Disappearance of starting polyol and appearance of the mono-acylated product.
-
-
Work-up:
-
Quench the reaction with methanol (1 mL) to destroy excess acyl chloride.
-
Concentrate the solvent under reduced pressure.
-
Purification: The borinic acid residue can be removed by flash chromatography (silica gel). The borinic acid often elutes separately or hydrolyzes on the column.
-
Optional Recovery: The catalyst can be recovered by treating the aqueous workup phase with ethanolamine to re-precipitate the stable complex.
-
-
Characterization:
-
Verify regioselectivity via 1H NMR (shift of the proton attached to the acylated carbon).
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst deactivation (oxidation/hydrolysis) | Ensure anhydrous solvents; use fresh catalyst. If using Me₂BOH, ensure inert atmosphere (glovebox). |
| Poor Regioselectivity | Temperature too high | Lower temperature to 0°C or -20°C to enhance kinetic control. |
| Over-acylation | Excess electrophile | Strictly control stoichiometry (1.0 - 1.1 equiv). |
| Catalyst Loss (Me₂BOH) | Volatility | Use a sealed tube or switch to the heavier Ph₂BOH or Bu₂BOH . |
Safety Warning: this compound
If attempting to synthesize or use This compound (Me₂BOH) directly:
-
Pyrophoric Precursors: Synthesis often involves Trimethylborane (TMB) or Tetramethyldiborane , both of which are pyrophoric gases/liquids.
-
Handling: Must be handled in a glovebox or rigorous Schlenk line.
-
Toxicity: Boron compounds can be toxic; avoid inhalation.[6]
Part 6: References
-
Taylor, M. S. (2015). "Catalysis Based on Reversible Interactions of Organoboron Compounds." Accounts of Chemical Research, 48(2), 295–305. Link
-
Lee, D., & Taylor, M. S. (2011). "Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives." Journal of the American Chemical Society, 133(11), 3724–3727. Link
-
D'Angelo, K. A., & Taylor, M. S. (2016). "Borinic Acid Catalyzed Stereo- and Regioselective Couplings of Glycosyl Methanesulfonates." Journal of the American Chemical Society, 138(35), 11058–11066. Link
-
Chan, L., & Taylor, M. S. (2011).[1] "Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative." Organic Letters, 13(12), 3090–3093.[1] Link
-
BenchChem. (2025).[5] "Safety and Handling of Trimethylborane and this compound Derivatives." Link
Sources
- 1. Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. React App [pmc.umicore.com]
- 4. Creating glycoside diversity through stereoselective carboboration of glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vdoc.pub [vdoc.pub]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Storage and Handling of Unstable Alkylborinic Acids
Answering your advanced questions about: Unstable Alkylborinic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with alkylborinic acids. This guide is designed to provide in-depth, practical solutions to the challenges associated with the storage, handling, and use of these highly reactive yet synthetically valuable compounds. My aim is to move beyond simple instructions and offer a deeper understanding of the chemical principles governing their stability, empowering you to troubleshoot issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the fundamental properties and storage of alkylborinic acids.
Question 1: What makes alkylborinic acids inherently unstable?
Alkylborinic acids (R₂BOH) possess a vacant p-orbital on the boron atom, making them potent electrophiles and Lewis acids. This electronic characteristic is the primary driver of their instability. They are highly susceptible to degradation via two main pathways:
-
Oxidation: The carbon-boron (C-B) bond is prone to rapid oxidative cleavage in the presence of atmospheric oxygen.[1][2] This process, often referred to as deboronation, typically yields alcohols and boric acid, consuming your active reagent.[2]
-
Hydrolysis: Alkylborinic acids react readily with moisture, which can lead to protodeboronation (cleavage of the C-B bond by a proton source) or the formation of boroxines (cyclic trimers) through the loss of water.[3][4]
Certain structural features exacerbate this instability. For instance, 2-heterocyclic, vinyl, and cyclopropyl boronic acids are known to be particularly prone to decomposition on the benchtop.[5][6]
Question 2: What are the ideal storage conditions for a newly received container of an alkylborinic acid?
Proper storage from the moment of receipt is critical to maximizing the shelf-life of the reagent. The core principle is to rigorously exclude both air and moisture.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[7] |
| Temperature | Cool to Cold (Refrigerate or Freeze) | Reduces the rate of decomposition reactions. Typically +4°C is sufficient, but some highly unstable derivatives may require freezing.[8][9] |
| Light | Dark (Amber Container/Foil) | Protects against potential photolytic degradation pathways.[8][10] |
| Container | Original Manufacturer's Packaging | Suppliers often use specialized packaging like Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air-sensitive reagents.[11] |
Upon Receipt Protocol:
-
Inspect: Check that the container seal is intact.
-
Parafilm: For standard screw-cap bottles, wrap the cap and neck juncture with Parafilm for an extra barrier against atmospheric moisture.
-
Log: Record the date of receipt and the date of first opening on the bottle.[12]
-
Store Promptly: Immediately place the container in the appropriate temperature-controlled, dark environment under an inert atmosphere if possible (e.g., inside a desiccator or glovebox).[8]
Question 3: How can I visually or analytically determine if my alkylborinic acid has degraded?
Visual inspection can provide initial clues, but analytical confirmation is often necessary.
-
Visual Cues:
-
Change in Physical State: Clumping or caking of a powder can indicate moisture absorption.[13]
-
Discoloration: Any change from the original color may suggest oxidative decay or the formation of impurities.
-
-
Analytical Verification:
-
NMR Spectroscopy: Taking a ¹H or ¹¹B NMR spectrum of a small aliquot is a definitive way to assess purity.[4][8] The presence of new peaks or a significant decrease in the ratio of product to impurity peaks compared to a reference spectrum indicates degradation.
-
Titration: For alkyllithium-derived borinic acids, titration methods can determine the concentration of the active reagent.
-
Question 4: Are there more stable alternatives to traditionally unstable alkylborinic acids?
Yes. The challenges of handling unstable boronic and borinic acids have led to the development of highly effective, air-stable surrogates.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids.[6] They are designed for "slow-release" cross-coupling, where the active boronic acid is generated in situ under the reaction conditions.[5] This strategy circumvents the problems of both long-term storage and decomposition in the reaction flask.[5][6]
-
Boronate Esters: Protection of the boronic acid as an ester, particularly with bulky diols like pinacol, can significantly enhance stability against oxidation and hydrolysis.[1]
Troubleshooting Guide: Addressing Common Experimental Failures
This section is formatted to help you diagnose and resolve issues that may arise during your experiments.
Scenario 1: My reaction yield is consistently low or zero, and I suspect the alkylborinic acid reagent.
| Possible Cause | Diagnostic Check | Proposed Solution |
| Reagent Degradation | The bottle is old, has been opened multiple times, or was stored improperly. | Assess the reagent's purity via NMR.[8] If significant degradation is confirmed, purchase a new bottle. For critical, small-scale reactions, consider using a freshly prepared sample if feasible. |
| Incomplete Reagent Transfer | A partial vacuum created in the headspace during syringe transfer may have pulled in air/moisture, degrading the remaining reagent. | When withdrawing the reagent, always use a positive pressure of inert gas (e.g., a nitrogen or argon balloon attached to a needle) to replace the volume removed. |
| Reaction Condition Incompatibility | The borinic acid is degrading under the specific reaction conditions (e.g., presence of an oxidant, prolonged heating in aqueous media). | Test the stability of your borinic acid under the reaction conditions (solvent, base, temperature) without the other coupling partner. Monitor by TLC or NMR over time. If unstable, consider switching to a more robust surrogate like a MIDA boronate.[5][6] |
Scenario 2: My crude NMR/LC-MS shows unexpected byproducts.
| Possible Cause | Diagnostic Check | Proposed Solution |
| Oxidative Deboronation | The byproduct has a mass corresponding to the alcohol derivative of your alkyl group (R-OH). | This indicates oxygen exposure. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Use Schlenk line techniques or a glovebox.[7][8] |
| Hydrolysis/Protodeboronation | The byproduct is the simple alkane (R-H) corresponding to your alkyl group. | This points to moisture or a proton source. Ensure all solvents and reagents are rigorously dried. If the reaction requires an aqueous base, consider slow addition or using a biphasic system to minimize contact time. Using MIDA boronates can help by releasing the boronic acid slowly in the presence of water.[6] |
| Workup-Induced Decomposition | The crude reaction mixture (pre-workup) looks clean on TLC, but new spots appear after aqueous extraction or chromatography.[14] | Your product or remaining starting material may be unstable to the pH of the aqueous wash or the silica gel on the column.[14] Test the stability of a small sample separately with your workup reagents. Consider a non-aqueous workup or using deactivated silica gel. |
Experimental Protocols & Workflows
Adherence to rigorous technique is paramount when handling unstable alkylborinic acids.
Protocol 1: Standard Procedure for Long-Term Storage
This protocol details the best practice for storing a new or in-use bottle of an unstable alkylborinic acid.
-
Prepare the Storage Environment: Designate a section in a refrigerator (+4 °C) or freezer (-20 °C), as recommended by the manufacturer.[8] Place a container of a desiccant, such as anhydrous calcium chloride, inside this section.
-
Seal the Primary Container: After each use, ensure the cap (e.g., Sure/Seal™ cap or screw cap) is securely fastened.
-
Secondary Containment: Place the sealed bottle inside a larger, air-tight secondary container (e.g., a wide-mouthed jar with a screw-top lid or a sealed plastic bag). Add a small amount of desiccant to the secondary container.
-
Inert Atmosphere (Optional but Recommended): Before sealing the secondary container, flush it with a gentle stream of argon or nitrogen.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and the date it was placed in storage.[12]
-
Removal from Storage: When removing the container from cold storage, allow the secondary container to warm to room temperature before opening it. This prevents condensation of atmospheric moisture on the cold primary bottle.[7]
Decision Workflow for Storage
The following diagram illustrates a logical workflow for determining the appropriate storage method for your alkylborinic acid.
Caption: Decision tree for selecting the correct storage conditions.
Primary Degradation Pathways
Understanding the chemical transformations that lead to reagent failure is key to preventing them.
Caption: Simplified overview of major degradation pathways.
References
-
Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. [Link]
-
Synthesis of alkylboronic acids and alkylboronates. Organic Chemistry Portal. [Link]
-
How to Store Reagents. Department of Chemistry: University of Rochester. [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed - NIH. [Link]
-
A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. (2009, May 27). PubMed - NIH. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC - NIH. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed - NIH. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework. [Link]
-
Preparation of a series of N-alkyl-3-boronopyridinium halides and study of their stability in the presence of hydrogen peroxide. ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
BORIC ACID. J.T. Baker. [Link]
-
Boric Acid. Etimine USA. [Link]
-
Synthesis and Application of Organoboron Compounds. National Academic Digital Library of Ethiopia. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC - NIH. [Link]
-
How To Store Boric Acid. Lab Alley. [Link]
-
Borate handling and storage. borax.com. [Link]
-
Boron/Aluminum Reagents. Wordpress. [Link]
-
Boron and Aluminium reagents, Lewis acids. Wordpress. [Link]
-
How To: Troubleshoot a Reaction. Chemistry - University of Rochester. [Link]
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How To [chem.rochester.edu]
- 9. fishersci.com [fishersci.com]
- 10. cubework.com [cubework.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 12. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 13. borax.com [borax.com]
- 14. How To [chem.rochester.edu]
removing dimethylborinic acid byproducts from reaction mixtures
Topic: Removal of Dimethylborinic Acid (DMBA) Byproducts
Case ID: DMBA-CLEANUP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Definition
The Enemy: this compound (
Why Standard Workups Fail:
-
Lipophilicity: DMBA partitions poorly into neutral water, remaining in your organic phase (DCM, Et2O, EtOAc).
-
Volatility: It has a vapor pressure that allows it to co-distill with solvents, yet it often sublimates or "streaks" rather than fully evaporating, contaminating high-vacuum lines and rotovaps.
-
Chromatographic Ghosting: On silica gel, it streaks and co-elutes with products of medium polarity, often appearing as a "ghost" broad baseline hump.
The Solution: You cannot simply "wash" DMBA away. You must chemically sequester it into a coordinate complex that forces a phase change (precipitation or water solubility).
Diagnostic Module: Is DMBA Your Contaminant?
Before initiating a rescue protocol, confirm the identity of the impurity.
Spectral Signatures
| Method | Signature Characteristic | Notes |
| Often overlaps with silicone grease or TMS. Look for a peak that integrates to 3H or 6H relative to the impurity level. | ||
| Distinct from boronate esters ( | ||
| TLC (Silica) | Streaking / Non-distinct | Does not stain well with UV. Requires Curcumin or KMnO |
| Physical | Pungent, chemical odor | Distinctive, sharp smell even at low concentrations. |
Critical Warning: If you see a broad singlet near 0.4 ppm that persists after a standard bicarbonate wash, it is almost certainly a methyl-boron species.
Removal Protocols
Protocol A: The "Gold Standard" (Ethanolamine Complexation)
Best For: Acid-sensitive substrates, large-scale reactions, and preserving product integrity. Mechanism: Ethanolamine (or diethanolamine) acts as a bidentate ligand. The nitrogen lone pair donates into the empty p-orbital of the boron, forming a coordinate covalent bond. This creates a "boron-ate" complex that is either insoluble in non-polar solvents or highly water-soluble.
Step-by-Step Workflow
-
Dilution: Dilute your crude reaction mixture with a non-polar solvent (Et
O or MTBE are ideal; DCM is acceptable but less effective for precipitation). -
Scavenger Addition: Add ethanolamine (or diethanolamine) to the mixture.
-
Stoichiometry: 1.5 to 2.0 equivalents relative to the initial boron loading.
-
-
Agitation: Stir vigorously for 30–60 minutes at room temperature.
-
Observation: Look for the formation of a white/off-white precipitate (the borinic acid-amine adduct).
-
Separation:
Visual Workflow (Graphviz)
Caption: Decision tree for ethanolamine scavenging. The formation of a coordinate bond alters the solubility profile of the boron impurity.
Protocol B: The "Nuclear Option" (Oxidative Workup)
Best For: Substrates stable to oxidation (no sulfides, free amines, or oxidizable alkenes).
Mechanism: Hydrogen peroxide converts the C-B bonds into C-O bonds. For DMBA (
Step-by-Step Workflow
-
Cooling: Cool the reaction mixture (THF/Water or similar) to 0°C.
-
Addition: Carefully add 30% H
O (aq) and 3M NaOH dropwise.-
Caution: Exothermic reaction.
-
-
Stirring: Allow to warm to room temperature and stir for 1 hour.
-
Extraction: Extract with EtOAc or DCM.
-
Wash: Wash the organic layer with saturated Na
S O (to quench excess peroxide) followed by brine.
Troubleshooting & FAQs
Q: I tried rotovapping the DMBA away, but it's still there. Why?
A: DMBA is "sticky." While volatile, it readily forms anhydrides (boroxines) upon heating, which are less volatile. Furthermore, it sublimates and coats the neck of your rotovap, only to fall back into your flask when you release the vacuum.
-
Fix: Do not rely on evaporation. Use Protocol A (Complexation).
Q: Can I use Silica Gel Chromatography?
A: Only if you modify the silica. Standard silica is slightly acidic, which can cause DMBA to streak.
-
The "Fukushima" Modification: Treat your silica gel column with 10% KF (Potassium Fluoride). The fluoride ions form a trifluoroborate salt (
) with the boron, which is highly polar and stays at the baseline while your product elutes.
Q: Why not just use Pinacol?
A: Adding pinacol converts DMBA to dimethylboron pinacol ester. While this is a discrete species that runs well on silica, it is still lipophilic and difficult to separate if your product has a similar
Safety & Toxicity Warning
Neurotoxicity Alert: Small alkyl boron compounds, including this compound and its precursors (like trimethylborane), are neurotoxic . They can cross the blood-brain barrier.
-
Symptoms: Dizziness, nausea, and in severe cases of high exposure, peripheral neuropathy.
-
Handling: Always handle crude mixtures containing DMBA in a well-ventilated fume hood.
-
Waste: Segregate boron-containing aqueous waste from standard organic waste if required by your EH&S protocols.
References
-
Mechanism of Boron Scavenging
-
General Workup Strategies
-
Safety Data (Analogous Compounds)
-
Thermo Fisher Scientific.[4] "Safety Data Sheet: this compound derivatives."
- Explanation: General safety protocols for handling alkylborinic acids and their neurotoxic potential.
-
-
NMR Characterization
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
purification techniques for volatile organoboron compounds
Technical Support Center: Purification of Volatile Organoboron Compounds
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Volatility, Instability, and Purification Artifacts in Organoboron Synthesis
Decision Matrix: Select Your Workflow
Before attempting purification, categorize your compound based on volatility and Lewis acidity. This decision tree prevents common yield losses associated with vacuum transfers or silica degradation.
Figure 1: Strategic decision tree for organoboron purification, prioritizing thermal stability and phase transitions.
Troubleshooting Guide & FAQs
Issue 1: "My product disappears during rotary evaporation."
Diagnosis: Volatility-induced loss. Many low molecular weight (MW) organoboranes (e.g., allylboronates, vinyl boronic esters) have significant vapor pressure. Standard high-vacuum rotary evaporation will strip the product along with the solvent.
Corrective Actions:
-
Switch Solvents: Avoid high-boiling solvents like Toluene or DMF in the reaction if possible. Use Pentane or Diethyl Ether for workup. These can be removed at atmospheric pressure or very mild vacuum (>400 mbar).
-
Azeotropic Considerations: Pinacol (the byproduct of boronic ester hydrolysis) sublimes. If your product is a pinacol ester, it may co-distill with pinacol.
-
The "Trap-to-Trap" Method: If you suspect product loss, wash your rotavap trap with ether and analyze by GC-MS. If found, switch to Kugelrohr Distillation (see Protocol A).
Issue 2: "My compound streaks on TLC and stains at the baseline."
Diagnosis: Silanol interaction and Lewis Acidity.
Boronic esters are Lewis acidic.[1] The empty p-orbital on the boron atom coordinates with the Lewis basic oxygen atoms of the silanol groups (
-
Streaking/Tailing: Non-specific adsorption.
-
Hydrolysis: Silica gel is slightly acidic (
) and wet, catalyzing the cleavage of boronic esters back to boronic acids, which stick to the baseline.
Corrective Actions:
-
Passivate the Silica: Add 1% Triethylamine (Et3N) to your eluent system. This neutralizes the silica acidity and blocks active sites.
-
Note: If your compound is base-sensitive, use Boric Acid Impregnated Silica (See Protocol B).
-
-
Switch Stationary Phase: Use Neutral Alumina . It is less acidic than silica and often resolves streaking issues for boronic esters.
-
Derivatize: Convert the unstable ester into a MIDA boronate . The MIDA ligand coordinates to the boron's empty p-orbital (
hybridization), rendering it chemically inert to silica and air [1].
Issue 3: "I am observing protodeboronation (C-B bond cleavage)."
Diagnosis: Metal-catalyzed or pH-induced cleavage.
Protodeboronation is the replacement of the
-
2-Heterocyclic boronic acids (e.g., 2-pyridine boronic acid).
-
Poly-fluorinated aryl boronates .
Mechanism: The reaction is often catalyzed by trace transition metals (Pd, Cu) remaining from the synthesis or by heating in the presence of base/water.
Corrective Actions:
-
Avoid Base/Heat: Do not heat crude mixtures in basic aqueous media longer than necessary.
-
Convert to
Salts: Potassium trifluoroborates are significantly more resistant to protodeboronation than their boronic acid/ester counterparts due to the saturation of the boron center [2].
Validated Experimental Protocols
Protocol A: Kugelrohr Distillation for Volatile Boronates
Best for: Isolating liquids <5 g with boiling points <200°C.
The Setup: A Kugelrohr (bulb-to-bulb) distillation apparatus minimizes the "path length" the vapor must travel, reducing thermal stress and loss.[2]
Steps:
-
Pre-weigh the receiving bulb.
-
Transfer the crude oil into the source bulb (smallest bulb). Fill no more than 1/3 full.
-
Connect the bulbs horizontally: Source Bulb (Oven)
Receiving Bulb (Cooled) Vacuum Motor. -
Cooling: Place the receiving bulb in a dry ice/acetone bath (or ice water if BP is >100°C).
-
Vacuum: Apply vacuum slowly to prevent bumping. Aim for <0.5 mmHg.[2]
-
Rotation: Start rotation at medium speed.
-
Heating: Increase oven temperature gradually.
-
Rule of Thumb: The Kugelrohr boiling point is often 20-40°C lower than standard distillation due to the high vacuum and short path.
-
-
Collection: Once the source bulb is empty, stop heating, release vacuum with nitrogen, and weigh the receiving bulb.
Protocol B: Boric Acid Impregnated Silica (To Prevent Hydrolysis)
Best for: Flash chromatography of labile pinacol esters.
Rationale: Saturating the silica surface with boric acid prevents the stationary phase from hydrolyzing your valuable organoboron compound.
Preparation:
-
Dissolve Boric Acid (
) in Methanol (approx. 1 g Boric Acid per 20 g Silica). -
Add the silica gel to the solution and mix thoroughly to create a slurry.
-
Remove the methanol under reduced pressure (rotavap) until the silica is a dry, free-flowing powder.
-
Use this "doped" silica to pack your flash column.
-
Eluent: Run your column with standard Hexanes/EtOAc mixtures.
Protocol C: Conversion to Potassium Trifluoroborate ( )
Best for: Turning volatile/oily boronic acids into stable, crystallizable solids.
Reaction:
Procedure [2, 3]:
-
Dissolve crude boronic ester/acid (1 equiv) in MeOH (or Acetone).
-
Add 4.5 M aqueous
(Potassium Bifluoride, 2.5 - 3.0 equiv).-
Warning:
etches glass. Use plasticware (Falcon tubes/Nalgene) if possible, or rinse glassware immediately after use.
-
-
Stir at room temperature for 1-3 hours. A white precipitate (
salts + Product) usually forms. -
Workup:
-
Evaporate all volatiles on a rotavap (water bath <45°C).
-
Dry completely under high vacuum (essential to remove water).
-
Extraction: Add Acetone or Acetonitrile to the solid residue. The product dissolves; inorganic salts (
, ) do not. -
Filter the suspension.[3]
-
Concentrate the filtrate to roughly 10% volume.
-
Precipitate by adding Diethyl Ether or Pentane .
-
-
Filtration: Collect the white solid by filtration. This is your pure, air-stable
salt.
Comparative Data: Stability Profiles
| Boron Species | Volatility | Silica Stability | Air Stability | Purification Method |
| Boronic Acid ( | Low | Low (Streaks) | Moderate (Dehydrates) | Crystallization / |
| Pinacol Ester ( | Moderate/High | Moderate (Hydrolyzes) | High | Flash (w/ Et3N) / Distillation |
| Catechol Ester ( | High | Very Low (Hydrolyzes) | Low (Hydrolyzes) | Distillation only |
| MIDA Boronate | None (Solid) | High (Inert) | Very High | Flash Chromatography |
| Trifluoroborate ( | None (Solid) | High (Inert) | Very High | Crystallization |
References
-
Gillis, E. P.; Burke, M. D.[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[4][5]2007 , 129, 6716-6717.
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Acc.[6] Chem. Res.2007 , 40, 275-286.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443.
Sources
Validation & Comparative
Comparative Guide: IR Spectroscopic Characterization of B-OH Moieties in Borinic Acids
Executive Summary
Borinic acids (
This guide provides a technical breakdown of the characteristic vibrational modes of the B-OH moiety in borinic acids, distinguishing them from their boronic acid counterparts and their dehydrated anhydride forms.
Part 1: Characteristic Spectral Bands
The vibrational signature of borinic acids is dominated by the O-H and B-O dipoles. Unlike Carbon-Oxygen bonds, Boron-Oxygen bonds in trigonal planar systems exhibit significant double-bond character (
The O-H Stretching Region ( )[1]
-
Frequency Range: 3200 – 3700 cm⁻¹
-
Diagnostic Value: Determines the hydrogen-bonding state and hydration level.
| State | Frequency ( | Band Shape | Mechanistic Insight |
| Free Monomer | 3600 – 3650 | Sharp, Weak | Observed only in dilute non-polar solvents or gas phase. Indicates lack of intermolecular association. |
| H-Bonded (Solid/Conc.) | 3200 – 3450 | Broad, Strong | Borinic acids form hydrogen-bonded dimers (six-membered rings) or linear chains. The broadening results from a distribution of H-bond lengths. |
| Anhydride (Diboroxane) | Absent | N/A | Critical Diagnostic: Complete disappearance of this band confirms conversion to the anhydride ( |
The B-O Stretching Region ( )
-
Frequency Range: 1300 – 1450 cm⁻¹
-
Diagnostic Value: Indicates the hybridization of the Boron center (
vs. ).
This is the "Fingerprint" for the boron center.
-
Trigonal (
) B-OH: The B-O bond has partial double bond character due to oxygen lone pair donation into the empty boron p-orbital. This stiffens the bond, placing the asymmetric stretch ( ) in the 1310–1430 cm⁻¹ range. -
Tetrahedral (
) Adducts: Upon binding a Lewis base (e.g., hydroxide, amine in a drug active site), the hybridization changes to . The -bonding is lost, and the band shifts dramatically to lower frequency (1000–1100 cm⁻¹ ).
The B-O-H Deformation ( )
-
Frequency Range: 1150 – 1250 cm⁻¹
-
Diagnostic Value: Confirms the presence of the hydroxyl group attached to boron. Often coupled with C-B stretches, making it less diagnostic than the stretches above.
Part 2: Comparative Analysis (Borinic vs. Alternatives)
Distinguishing borinic acids from boronic acids and their respective anhydrides is a common analytical challenge.
Table 1: Spectral Differentiation Matrix
| Feature | Borinic Acid ( | Boronic Acid ( | Boroxine (Boronic Anhydride) | Diboroxane (Borinic Anhydride) |
| Single broad band (~3300 cm⁻¹) | Very broad, complex H-bond network | Absent | Absent | |
| 1310–1430 cm⁻¹ (Strong) | 1330–1450 cm⁻¹ (Very Strong) | 1300–1400 cm⁻¹ (Ring Stretch) | 1300–1380 cm⁻¹ (Linear B-O-B) | |
| Ring Modes | Absent | Absent | ~700–750 cm⁻¹ (Diagnostic) | Absent |
| Stoichiometry | 1 OH per B | 2 OH per B | Cyclic Trimer ( | Linear/Bent ( |
The "Boroxine" Trap
Researchers often confuse the anhydrides.
-
Boronic acids dehydrate to form Boroxines (cyclic trimers). These show a sharp, characteristic ring breathing mode near 700–750 cm⁻¹ .
-
Borinic acids dehydrate to form Diboroxanes (linear anhydrides). They lack this low-frequency ring mode. If you see loss of OH but no new band at ~700 cm⁻¹, you likely have a linear borinic anhydride, not a cyclic system.
Part 3: Visualization of Spectral Logic
Diagram 1: Dehydration Pathways & Spectral Shifts
This diagram illustrates the structural transformation and the corresponding IR markers.
Caption: Dehydration pathways for Borinic vs. Boronic acids. Note the distinct lack of ring modes in the borinic anhydride product.
Part 4: Validated Experimental Protocol
To obtain reproducible data, one must control for atmospheric moisture, which shifts the Acid
Protocol: The "Dry-Film" Transmission Method
Objective: To distinguish free acid from anhydride without moisture interference.
-
Sample Preparation (Inert Atmosphere):
-
Work within a glovebox or using Schlenk technique if possible.
-
Dissolve 5-10 mg of the borinic acid in anhydrous
or (dried over molecular sieves). -
Why: KBr pellets are hygroscopic and will force the anhydride back to the acid form, yielding a false positive for B-OH.
-
-
Acquisition (Liquid Cell vs. Evaporated Film):
-
Method A (Solution): Inject into a sealed
liquid cell (0.1 mm path length).-
Target: Look for sharp free OH (~3600 cm⁻¹) vs H-bonded dimers.
-
-
Method B (Cast Film): Evaporate a drop onto a NaCl or ZnSe window under a stream of dry Nitrogen.
-
Target: Solid-state H-bonding network (~3300 cm⁻¹).
-
-
-
Data Validation (The
Shake):-
If a band at ~3300 cm⁻¹ is suspected to be B-OH, expose the sample to
vapor. -
Result: The B-OH band must shift to ~2450 cm⁻¹ (
). If the band remains at 3300 cm⁻¹, it is likely N-H (from the drug scaffold) or C-H overtones.
-
Diagram 2: Analytical Decision Tree
Caption: Decision tree for categorizing organoboron species based on IR spectral features.
References
-
Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Link
-
Lietard, J., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.[1][2] Chemistry of Materials, 26(15). Link
- Beckett, M. A. (2010). Borinic acids: Synthesis, structure and properties. Coordination Chemistry Reviews. (Contextual grounding on borinic acid stability).
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Authoritative source for B-O stretching mechanics).
Sources
A Comparative Guide to the Stability of Dimethylborinic Acid vs. Diphenylborinic Acid
For researchers, scientists, and drug development professionals engaged in the expanding field of organoboron chemistry, a nuanced understanding of reagent stability is paramount. Borinic acids (R₂BOH), as key intermediates and reagents, present unique stability challenges that can significantly impact synthetic outcomes and biological applications. This guide provides an in-depth, objective comparison of the stability profiles of two archetypal borinic acids: the sterically unhindered, aliphatic dimethylborinic acid and the bulky, aromatic diphenylborinic acid. By delving into the mechanistic underpinnings of their degradation pathways—supported by experimental evidence—we aim to equip the scientific community with the insights necessary for informed experimental design.
Foundational Physicochemical Properties: An Electronic and Steric Dichotomy
The stability of any organoboron compound is fundamentally governed by the interplay between the electronic nature and the steric bulk of the substituents attached to the boron atom. This compound and diphenylborinic acid represent two extremes that vividly illustrate this principle.
-
Electronic Effects: The boron atom in a borinic acid possesses a vacant p-orbital, rendering it a Lewis acid and susceptible to nucleophilic attack.[1] The two methyl groups in this compound are electron-donating via an inductive effect (+I). This increases the electron density on the boron center, which intuitively might suggest reduced Lewis acidity but also potentially a higher propensity for oxidation. Conversely, the phenyl groups in diphenylborinic acid are electron-withdrawing due to their inductive (-I) and resonance (-M) effects. This decreases electron density at the boron center, increasing its Lewis acidity.[2]
-
Steric Effects: The most striking difference is steric hindrance. The two small methyl groups of this compound offer minimal protection to the boron center. In stark contrast, the two bulky phenyl rings of diphenylborinic acid create significant steric shielding around the boron atom, physically impeding the approach of reactants.
These fundamental differences in electronic and steric properties are the primary drivers for the divergent stability profiles of these two molecules under various conditions.
Figure 1: Comparative molecular structures of Dimethylborinic and Diphenylborinic Acid.
Comparative Stability Analysis
Oxidative Stability
Oxidative degradation is a primary pathway for the decomposition of organoboron compounds, particularly in biological contexts or in the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[3] The mechanism involves the attack of a nucleophilic oxygen species on the boron's empty p-orbital, followed by a rate-limiting 1,2-migration of a carbon substituent from the boron to the oxygen atom.[3][4]
Experimental evidence directly comparing diphenylborinic acid and phenylboronic acid has shown that diphenylborinic acid is significantly more reactive towards H₂O₂-mediated oxidation .[5] The full oxidation of diphenylborinic acid occurs in minutes, whereas the analogous boronic acid requires hours for complete conversion under similar conditions.[5]
Causality: This enhanced reactivity, though seemingly counterintuitive given the steric bulk, is rooted in electronic effects.
-
Diphenylborinic Acid: The phenyl group is superior at stabilizing the partial positive charge that develops on the migrating carbon atom in the transition state of the 1,2-shift. This stabilization lowers the activation energy of the rate-limiting step, accelerating the overall oxidation reaction. The influence of this electronic stabilization decisively outweighs the steric hindrance effect.
-
This compound: The methyl groups offer poor stabilization for the developing positive charge in the transition state. Therefore, despite being less sterically hindered, this compound is predicted to be kinetically more stable towards oxidation than its diphenyl counterpart because the activation barrier for the C-B bond migration is substantially higher.
Hydrolytic Stability (Protodeboronation)
Protodeboronation is the cleavage of a carbon-boron bond via protonolysis, a common undesired side reaction in aqueous media.[6] The reaction is sensitive to pH and involves the attack of a proton source (like water) on the C-B bond, often facilitated by coordination of a nucleophile (like hydroxide) to the boron center.[6]
In this domain, steric hindrance is the dominant factor.
-
Diphenylborinic Acid: The two bulky phenyl rings provide a formidable steric shield around the boron atom. This "umbrella" effect significantly hinders the approach of water or hydroxide ions, thereby increasing the kinetic barrier to hydrolysis. Boronic esters derived from sterically demanding scaffolds are known to possess superior hydrolytic stability, a principle that applies directly here.[7][8]
-
This compound: With minimal steric protection, the boron center in this compound is far more accessible to nucleophilic attack by water. Consequently, it is expected to be significantly less stable towards hydrolysis and protodeboronation.
Thermal Stability
Boronic acids are known to undergo thermal dehydration to form cyclic trimers known as boroxines.[9][10] Borinic acids are expected to follow an analogous pathway, dimerizing to form a diboroxane anhydride (R₂B-O-BR₂).
The stability against this process is almost entirely dictated by sterics.
-
Diphenylborinic Acid: The steric repulsion between the four phenyl groups in the transition state required to form the B-O-B linkage is substantial. This high energetic penalty makes the formation of the diphenylborinic anhydride thermodynamically and kinetically unfavorable. The compound is therefore expected to exhibit high thermal stability.
-
This compound: The small size of the methyl groups presents a much lower steric barrier to the formation of the corresponding anhydride. As a result, this compound is prone to dehydration upon heating or even upon prolonged storage under anhydrous conditions.
Summary of Comparative Stability
The stability of these two borinic acids is a classic case study in the competition between electronic and steric effects. A summary of their predicted relative stabilities is presented below.
| Stability Type | This compound | Diphenylborinic Acid | Dominant Factor | Rationale |
| Oxidative | High | Low | Electronic | Phenyl groups stabilize the oxidative transition state, accelerating the reaction.[5] |
| Hydrolytic | Low | High | Steric | Bulky phenyl groups shield the boron atom from nucleophilic attack by water.[6][7] |
| Thermal | Low | High | Steric | Steric hindrance from phenyl groups prevents the formation of the anhydride dimer.[10] |
Experimental Protocols
To validate these principles, standardized comparative assays are essential. The following protocols provide a framework for assessing the oxidative and hydrolytic stability of borinic acids.
Workflow for Oxidative Stability Assay
Figure 2: Workflow for Comparative Oxidative Stability Assay via ¹H NMR.
Step-by-Step Protocol: Oxidative Stability
-
Preparation: Prepare 10 mM stock solutions of this compound, diphenylborinic acid, and a 10 mM stock solution of hydrogen peroxide (H₂O₂) in a deuterated phosphate-buffered saline (PBS, pH 7.4).
-
Initial Measurement: Transfer 500 µL of the diphenylborinic acid stock solution to a clean NMR tube. Acquire a baseline ¹H NMR spectrum.
-
Reaction Initiation: Add 50 µL of the 10 mM H₂O₂ solution (to achieve a 1:1 molar ratio, accounting for dilution) to the NMR tube. Mix the contents thoroughly by inversion and immediately place the tube in the NMR spectrometer.
-
Time-Course Monitoring: Begin acquiring spectra at regular intervals (e.g., every 2 minutes for the first 10 minutes, then every 10 minutes for up to 2 hours).
-
Data Analysis: Monitor the decrease in the integral of a characteristic aromatic proton signal of diphenylborinic acid and the corresponding increase in the integral of the phenol product signal.
-
Repeat: Repeat steps 2-5 using the this compound stock solution. The time intervals may need to be significantly longer due to its expected higher stability.
-
Comparison: Plot the percentage of remaining borinic acid against time for both compounds to determine their respective rates of oxidation.
Step-by-Step Protocol: Hydrolytic Stability
-
Preparation: Prepare 1 mM stock solutions of each borinic acid in an organic solvent (e.g., acetonitrile or DMSO). Prepare a buffer solution at the desired pH (e.g., pH 7.4 PBS).
-
Reaction Initiation: In a vial, add a small aliquot of the borinic acid stock solution to the aqueous buffer to achieve a final concentration of 100 µM. Ensure the organic solvent concentration is low (<1%) to not affect the bulk aqueous properties.
-
Time-Course Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional): If the degradation is rapid, the aliquot can be quenched by diluting it in a cold, aprotic solvent like acetonitrile.
-
Analysis: Analyze each time-point sample by reverse-phase HPLC with UV detection. Monitor the peak area of the parent borinic acid.
-
Data Processing: Plot the natural logarithm of the remaining borinic acid peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant for hydrolysis.
-
Comparison: Compare the calculated rate constants for this compound and diphenylborinic acid to determine their relative hydrolytic stability.
Conclusion and Practical Implications
The comparative stability of dimethylborinic and diphenylborinic acid is a clear illustration of fundamental physical organic principles.
-
Diphenylborinic acid offers superior hydrolytic and thermal stability due to the profound steric protection provided by its phenyl groups. This makes it a more robust reagent for applications in aqueous media or at elevated temperatures, provided that strong oxidants are absent.
-
This compound , while more susceptible to hydrolysis and thermal degradation, exhibits significantly higher oxidative stability . Its utility is therefore maximized in anhydrous, non-protic environments, especially where tolerance to oxidative conditions is required.
For the drug development professional or synthetic chemist, the choice between an aliphatic and an aromatic borinic acid is not arbitrary. It is a critical decision that must be guided by a thorough understanding of the reaction or biological environment. Selecting the appropriate scaffold based on its inherent stability profile is a crucial step toward achieving reproducible, high-yielding, and predictable outcomes in the laboratory and beyond.
References
- (N.D.). Current time information in Houston, TX, US. Google.
-
Glass, D. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]
-
(N.D.). Improving the oxidative stability of boronic acids through stereoelectronic effects. California Institute of Technology. Retrieved February 21, 2026, from [Link]
-
Glass, D. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]
-
Glass, D. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]
-
(N.D.). Oxidative instability of boronic acid-installed polycarbonate nanoparticles. RSC Publishing. Retrieved February 21, 2026, from [Link]
-
(N.D.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Retrieved February 21, 2026, from [Link]
-
(N.D.). Protodeboronation. Wikipedia. Retrieved February 21, 2026, from [Link]
-
(N.D.). Boronic acid. Wikipedia. Retrieved February 21, 2026, from [Link]
-
(N.D.). Boron Chemistry: An Overview. ACS Symposium Series. Retrieved February 21, 2026, from [Link]
-
(N.D.). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Verones, V., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(49). Available at: [Link]
-
(N.D.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved February 21, 2026, from [Link]
-
Wagner, T., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. MDPI. Available at: [Link]
-
(N.D.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Retrieved February 21, 2026, from [Link]
-
(N.D.). Internal and external catalysis in boronic ester networks. Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
(N.D.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Glass, D. S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Available at: [Link]
-
(N.D.). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Retrieved February 21, 2026, from [Link]
-
Roy, A., & Bultinck, P. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]
-
(N.D.). Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages. OpenMETU. Retrieved February 21, 2026, from [Link]
-
(N.D.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
(N.D.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Research Square. Retrieved February 21, 2026, from [Link]
-
(N.D.). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved February 21, 2026, from [Link]
-
(N.D.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF. Retrieved February 21, 2026, from [Link]
-
(N.D.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved February 21, 2026, from [Link]
-
(N.D.). Applications of Boronic Acids in Organic Synthesis. UCL Discovery. Retrieved February 21, 2026, from [Link]
-
(N.D.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. Retrieved February 21, 2026, from [Link]
-
(N.D.). Diphenylborinic acid. PubChem. Retrieved February 21, 2026, from [Link]
-
(N.D.). Order of thermodynamic stability of representative boronic esters. ResearchGate. Retrieved February 21, 2026, from [Link]
-
(N.D.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved February 21, 2026, from [Link]
-
Roy, A., & Bultinck, P. (2016). A Comparison of the Structure and Bonding in the Aliphatic Boronic R-B(OH)2 and Borinic R-BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. PubMed. Available at: [Link]
-
(N.D.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Retrieved February 21, 2026, from [Link]
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Quantifying Dimethylborinic Acid Impurities in Boronic Acid Reagents: A Comparative Analytical Guide
Executive Summary
Dimethylborinic acid (DMBA) is a frequently overlooked yet critical impurity in the synthesis of boronic acid reagents used for Suzuki-Miyaura couplings. Unlike its parent boronic acids (
This guide compares the two most effective analytical strategies for quantifying DMBA at trace (ppm) levels: Headspace GC-MS (the preferred method for volatiles) and LC-MS/MS (for non-volatile matrices). We provide validated protocols, mechanistic insights into why standard "pinacol" derivatization fails for DMBA, and a decision framework for method selection.
The "Hidden" Impurity: Chemical Context & Regulatory Risk
The Boronic vs. Borinic Trap
A common analytical error is treating DMBA like a boronic acid. Standard protocols often use pinacol to derivatize boronic acids into stable cyclic esters for GC analysis.
-
Boronic Acid (
): Reacts with pinacol (diol) to form a stable 5-membered ring ( ). -
This compound (
): Possesses only one hydroxyl group. It cannot form a cyclic ester with pinacol. Attempting this derivatization results in unstable mono-esters or incomplete reactions, leading to poor recovery and quantification errors.
Regulatory Thresholds (ICH M7)
As a structural analogue to alkyl boranes, DMBA carries a structural alert for genotoxicity.
-
Default Limit: Threshold of Toxicological Concern (TTC) = 1.5 µ g/day .[1][2]
-
Implication: For a drug dosed at 1 g/day , the limit is 1.5 ppm . This necessitates highly sensitive analytical methods (LOD < 0.5 ppm).
Methodological Landscape: Comparative Analysis
The following table contrasts the primary techniques based on sensitivity, specificity for DMBA, and operational throughput.
| Feature | Method A: Headspace GC-MS | Method B: LC-MS/MS (Direct/Complexed) | Method C: Direct Injection GC-FID |
| Principle | Volatilization of DMBA from matrix | Ionization of DMBA-ligand complex | Direct vaporization of solution |
| Suitability | Optimal for volatile DMBA | Good for non-volatile matrices | Poor (Thermal degradation risk) |
| LOD/LOQ | ~0.1 ppm / 0.5 ppm | ~0.01 ppm / 0.05 ppm | ~10 ppm / 50 ppm |
| Derivatization | None (Direct) or In-situ Methylation | Required (e.g., with Tiron/Diol) | Not recommended |
| Matrix Effects | Minimal (Gas phase extraction) | High (Ion suppression possible) | High (Non-volatiles foul liner) |
| Throughput | High (Automated HS) | Medium (Column equilibration) | High |
Recommendation
-
Primary Choice: Headspace GC-MS . It exploits DMBA's natural volatility, separating it from the heavy boronic acid matrix without complex sample prep.
-
Alternative: LC-MS/MS is reserved for cases where DMBA is present as a non-volatile salt or complex that does not partition into the headspace.
Method A: Headspace GC-MS (The Gold Standard)
Rationale
DMBA has a low boiling point (estimated <100°C for the free acid) and high vapor pressure relative to solid boronic acid reagents. Headspace sampling eliminates non-volatile matrix interference, protecting the GC liner and column.
Experimental Protocol
1. Sample Preparation:
-
Weigh 50 mg of the Boronic Acid Reagent into a 20 mL headspace vial.
-
Add 5 mL of DMSO (Dimethyl Sulfoxide). Note: DMSO is chosen for its high boiling point and excellent solubility for boronic acids.
-
Internal Standard (ISTD): Add 10 µL of deuterated benzene (
-Benzene) or a similar volatile stable isotope. -
Seal immediately with a PTFE/Silicone septum crimp cap.
2. Headspace Parameters:
-
Incubation Temp: 80°C (High enough to volatilize DMBA, low enough to prevent thermal degradation of the matrix).
-
Incubation Time: 20 minutes (Equilibrium).
-
Syringe Temp: 90°C.
-
Transfer Line: 100°C.
3. GC-MS Conditions:
-
Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm). Thick film needed for volatiles.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 40°C (hold 3 min)
10°C/min 240°C (hold 2 min). -
Inlet: Split 10:1 @ 200°C.
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ion (DMBA): m/z 43 (
fragment), m/z 57 (Molecular ion if visible). Verify fragmentation with pure standard. -
Qualifiers: m/z 42, 15.
-
4. System Suitability Criteria:
-
Resolution between DMBA and solvent peak > 1.5.[3]
-
ISTD Recovery: 80-120%.[4]
-
RSD of 6 replicate injections < 10%.[5]
Method B: LC-MS/MS with Complexation
Rationale
If DMBA exists as a salt or is trapped in a matrix that suppresses volatility, LC-MS/MS is required. Since DMBA is small and polar, it retains poorly on C18 columns. Complexation with a bidentate ligand (like Tiron or 2,3-naphthalenediol) increases retention and ionization efficiency.
Experimental Protocol
1. Derivatization Reagent:
-
Prepare a 10 mM solution of Tiron (4,5-Dihydroxy-1,3-benzenedisulfonic acid) in Ammonium Acetate buffer (pH 5).
-
Mechanism:[3][6][7][8] Tiron acts as a chelating agent, forming a stable anionic complex with boron species
.
2. Sample Preparation:
-
Dissolve 10 mg sample in 1 mL Acetonitrile/Water (50:50).
-
Add 100 µL Tiron solution.
-
Vortex and incubate at RT for 15 mins.
3. LC-MS/MS Conditions:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase:
-
Gradient: 5% B
95% B over 10 mins. -
Ionization: ESI Negative Mode (Detecting the anionic complex).
-
MRM Transitions: Optimize for the specific
mass.
Visualizing the Workflow
Decision Tree for Method Selection
Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity state and matrix properties.
Headspace GC-MS Workflow
Figure 2: Step-by-step workflow for the Headspace GC-MS protocol, ensuring minimal matrix interference.
References
-
ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
-
Hansen, M. M., et al. (2021).[3][6] "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS". LCGC North America.
-
Chidella, K. S., et al. (2021).[4] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities...". American Journal of Analytical Chemistry.
-
Baker, A., et al. (2010). "Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry...". Journal of the American Society for Mass Spectrometry.[11]
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Safety Operating Guide
A Guide to the Safe Disposal of Dimethylborinic Acid
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe disposal of dimethylborinic acid, grounded in established safety protocols for organoboron compounds. As a Senior Application Scientist, my aim is to provide you with not just a set of instructions, but a framework for understanding the chemical principles that underpin these essential safety measures.
Understanding the Hazards: Why Proper Disposal Matters
This compound, while a valuable reagent in organic synthesis, presents potential health and environmental risks if not handled and disposed of correctly. Organoboron compounds can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Improper disposal can lead to the contamination of water and soil, potentially harming aquatic life and ecosystems.[5] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a fundamental aspect of responsible scientific practice.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.
-
Personal Protective Equipment (PPE):
-
Work Environment: All disposal procedures should be conducted in a well-ventilated fume hood to prevent the inhalation of any dust or vapors.[1][6][8][9]
Disposal Workflow: A Step-by-Step Approach
The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through neutralization, converting it into a less reactive borate salt. For larger quantities, professional disposal is required.
Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound.
Detailed Protocol for Neutralization (Small Quantities)
This protocol is designed for the neutralization of small quantities (less than 10 grams) of this compound. The principle behind this procedure is the acid-base reaction between the weakly acidic this compound and a mild base, such as sodium bicarbonate, to form a neutral salt solution.[5][10]
Materials:
-
This compound waste
-
Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)[10][11]
-
Large beaker (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
pH indicator strips or a pH meter
-
Deionized water
Procedure:
-
Preparation: In a fume hood, place the this compound waste in the large beaker. If the waste is solid, dissolve it in a small amount of a suitable solvent (e.g., ethanol) before adding water. Slowly dilute with water to a concentration of approximately 5-10%.[11][12]
-
Neutralization:
-
While stirring the diluted this compound solution, slowly add a 5-10% solution of sodium bicarbonate or sodium carbonate.[10][13]
-
Causality: Adding the base slowly is crucial to control the reaction rate and prevent excessive foaming or heat generation due to the exothermic nature of the neutralization reaction.[10][13]
-
-
Monitoring:
-
Final Disposal:
-
Once the pH is confirmed to be in the neutral range, the solution can be flushed down the sanitary sewer with a large volume of running water (at least 100-fold excess).[5][14]
-
Trustworthiness: It is imperative to consult and comply with your institution's and local regulations regarding drain disposal.[5][9] Some jurisdictions may prohibit the drain disposal of any chemical waste.
-
Disposal of Large Quantities and Contaminated Waste
For larger quantities of this compound or waste that is contaminated with other hazardous materials, neutralization is not a suitable disposal method.[5] In these instances, the waste must be treated as hazardous and disposed of through a licensed environmental waste management company.
Procedure:
-
Containment: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container.[1][6][15]
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound Waste."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][4]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste facility in accordance with all local, state, and federal regulations.[2][4][6]
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][16]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][16]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][16]
-
Data Summary
| Parameter | Guideline | Source(s) |
| PPE | Safety goggles, nitrile gloves, lab coat | [3][6][7][8] |
| Work Environment | Fume hood | [1][6][8][9] |
| Neutralizing Agent | Sodium bicarbonate or sodium carbonate | [10][11] |
| Target pH for Neutralization | 5.5 - 9.0 | [7][14] |
| Disposal Limit for Neutralization | < 10 grams | General laboratory practice |
| Water Dilution for Drain Disposal | >100-fold excess | [14] |
References
-
How To Safely Dispose of Boric Acid - Lab Alley. (2025, July 15). Available at: [Link]
-
Methylboronic acid - SAFETY DATA SHEET. (2024, February 5). Available at: [Link]
-
How and Why to Neutralize Boric Acid | Lab Alley. (2025, July 15). Available at: [Link]
-
Chemical Waste Disposal Guidelines - Emory University. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Available at: [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Available at: [Link]
-
How to Dispose of Used Acid: A Safe and Responsible Guide - Greenflow. (2024, October 1). Available at: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Available at: [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Available at: [Link]
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- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.pt [fishersci.pt]
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- 4. fishersci.com [fishersci.com]
- 5. laballey.com [laballey.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. laballey.com [laballey.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 14. bsu.edu [bsu.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
